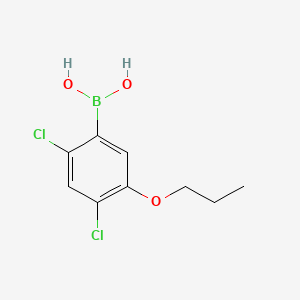

(2,4-Dichloro-5-propoxyphenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

(2,4-dichloro-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWAPOTUMUZOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681684 | |

| Record name | (2,4-Dichloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-45-8 | |

| Record name | Boronic acid, B-(2,4-dichloro-5-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-2,6-difluorophenyl)boronic acid

Note to the User: The specific compound "(2,4-Dichloro-5-propoxyphenyl)boronic acid" does not have a readily identifiable CAS number in major chemical databases, suggesting it is not a commonly cataloged or commercially available reagent. To provide a valuable and scientifically accurate technical guide that aligns with the spirit of your request, this document will focus on a structurally complex and widely utilized analogue: (4-Bromo-2,6-difluorophenyl)boronic acid . This compound shares key features relevant to researchers in drug development, including halogen and electron-withdrawing group substitutions, and serves as an excellent case study for the principles and applications of multi-substituted boronic acids in modern organic synthesis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2,6-difluorophenyl)boronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its trifunctional nature, featuring a boronic acid moiety and three distinct halogen atoms on a phenyl ring, provides a powerful tool for medicinal chemists to construct complex molecular architectures. The strategic placement of the bromine and fluorine atoms allows for selective, sequential cross-coupling reactions, enabling the controlled introduction of diverse functionalities. This guide offers a comprehensive overview of its properties, synthesis, and applications, with a focus on the mechanistic principles that underpin its utility in drug discovery.

Core Properties and Specifications

The unique reactivity of (4-Bromo-2,6-difluorophenyl)boronic acid stems from its distinct chemical and physical properties.

| Property | Value | Source |

| CAS Number | 210659-57-5 | [1] |

| Molecular Formula | C₆H₄BBrF₂O₂ | [1] |

| Molecular Weight | 236.81 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | QHYNAULNEIXXPC-UHFFFAOYSA-N | [1] |

The presence of two electron-withdrawing fluorine atoms ortho to the boronic acid group significantly influences the compound's electronic properties and reactivity in cross-coupling reactions.[2]

Synthesis and Mechanistic Considerations

The synthesis of (4-Bromo-2,6-difluorophenyl)boronic acid typically involves a multi-step sequence starting from a readily available precursor. A common synthetic route is the lithiation of 1-bromo-3,5-difluorobenzene followed by quenching with a trialkyl borate.

Representative Synthetic Protocol:

-

Grignard Formation/Lithiation: A solution of 1-bromo-3,5-difluorobenzene in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C).

-

Borylation: A solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise to effect a lithium-halogen exchange. The resulting aryllithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to yield the desired boronic acid.

The choice of solvent and temperature is critical to prevent unwanted side reactions and ensure high yields.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of (4-Bromo-2,6-difluorophenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a powerful tool for the formation of carbon-carbon bonds, particularly biaryl linkages, which are prevalent in many pharmaceutical agents.[3]

Mechanistic Rationale:

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a crucial role in the transmetalation step. The electron-withdrawing fluorine atoms on the phenyl ring of (4-Bromo-2,6-difluorophenyl)boronic acid can enhance the rate of transmetalation.[2]

Sources

An In-depth Technical Guide to (2,4-Dichloro-5-propoxyphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (2,4-Dichloro-5-propoxyphenyl)boronic acid, a versatile building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines detailed synthetic and analytical protocols, and explores its significant applications, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.

Core Molecular Attributes of this compound

This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with two chlorine atoms and a propoxy group. This unique substitution pattern imparts specific physicochemical properties that are highly valuable in the synthesis of complex organic molecules.

The boronic acid functional group, -B(OH)₂, is a Lewis acid, enabling it to form reversible covalent complexes with diols, a characteristic leveraged in various biological and chemical applications[1]. The presence of the dichloro and propoxy substituents on the phenyl ring significantly influences the molecule's reactivity, solubility, and electronic properties, making it a tailored reagent for specific synthetic transformations.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 248.899 g/mol | [2] |

| Molecular Formula | C₉H₁₁BCl₂O₃ | [2][3] |

| CAS Number | 1256346-45-8 | [2][3] |

| Canonical SMILES | CCCOC1=CC(B(O)O)=C(Cl)C=C1Cl | [3] |

| InChI Key | IGWAPOTUMUZOAX-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥98% | [3][4] |

Synthesis and Purification: A Validated Protocol

The synthesis of arylboronic acids, including this compound, is a well-established process in organic chemistry. A common and effective method involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

The rationale behind this approach lies in the nucleophilic character of the organometallic intermediate, which readily attacks the electrophilic boron atom of the trialkyl borate. The subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. The choice of a low-temperature reaction condition is critical to prevent side reactions and ensure a high yield of the target compound.

Below is a detailed, step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-2,4-dichloro-5-propoxybenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Activate the magnesium by stirring under a gentle stream of nitrogen.

-

Add a solution of 1-bromo-2,4-dichloro-5-propoxybenzene in anhydrous THF dropwise via the dropping funnel.

-

Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in anhydrous THF, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

-

Hydrolysis and Workup:

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.

-

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is paramount to validate the identity and purity of the synthesized this compound, ensuring its suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The challenge in analyzing boronic acids often lies in their propensity to form cyclic anhydrides (boroxines) upon dehydration, which can complicate spectral interpretation and chromatographic separation[5]. Therefore, analytical methods must be carefully optimized.

Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are fundamental for structural elucidation. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic protons and carbons, as well as the propoxy group.

-

¹¹B NMR is also a valuable tool to confirm the presence and environment of the boron atom.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to determine the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B) provides a characteristic signature for the molecule[5].

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a standard method for assessing purity. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used[6]. The method needs to be optimized to achieve good peak shape and resolution from any impurities or degradation products.

-

Caption: Analytical workflow for quality control of the boronic acid.

Applications in Drug Discovery: A Focus on Suzuki-Miyaura Coupling

Boronic acids are indispensable building blocks in medicinal chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[7][8][9]. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of pharmaceutical compounds and bioactive molecules[9]. This compound serves as a versatile coupling partner in these reactions, enabling the introduction of the 2,4-dichloro-5-propoxyphenyl moiety into a target molecule.

The Suzuki-Miyaura coupling reaction is favored in drug discovery for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids[7][9].

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to an organohalide (e.g., an aryl bromide or iodide), forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling with this compound

This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromopyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add this compound, the aryl bromide, and the base.

-

Degas the solvent mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel.

-

-

Catalyst Addition:

-

Add the palladium catalyst to the reaction mixture under an inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion

This compound is a valuable and versatile reagent in the field of drug discovery and organic synthesis. Its well-defined molecular properties, coupled with robust synthetic and analytical protocols, make it a reliable building block for the construction of complex molecular architectures. The continued application of this and similar boronic acids in Suzuki-Miyaura coupling and other synthetic transformations will undoubtedly continue to fuel innovation in the development of new therapeutic agents.

References

-

This compound - GlobalChemMall. [Link]

-

Boronic acid - Wikipedia. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. globalchemmall.com [globalchemmall.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

(2,4-Dichloro-5-propoxyphenyl)boronic acid physical properties

An In-depth Technical Guide to the Physical Properties of (2,4-Dichloro-5-propoxyphenyl)boronic acid

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a key building block in modern synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It synthesizes known data with insights derived from analogous structures to predict behavior, outlines robust methodologies for experimental characterization, and explains the causal relationships between these physical properties and their impact on practical applications, such as reaction chemistry and formulation.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their versatile reactivity, general stability, and relatively low toxicity.[1] Their extensive use as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2] Boronic acids are characterized by a trigonal planar boron atom bonded to an organic substituent and two hydroxyl groups. This unique structure makes them weak Lewis acids capable of reversible covalent interactions, a feature that has been exploited in the design of sensors and therapeutic agents, including the proteasome inhibitor bortezomib.[3]

This compound (CAS: 1256346-45-8) is a polysubstituted arylboronic acid of significant interest. Its decorated phenyl ring—featuring chloro, propoxy, and boronic acid functionalities—makes it a valuable intermediate for constructing complex molecular architectures. Understanding its physical properties is not merely an academic exercise; it is critical for ensuring reproducibility in synthesis, optimizing reaction conditions, and developing viable formulations for potential downstream applications.

Section 1: Core Physicochemical Identity

Precise identification and fundamental data are the bedrock of any chemical investigation. The core properties of this compound have been established and are summarized below.

| Property | Value | Source |

| CAS Number | 1256346-45-8 | [4][5] |

| Molecular Formula | C₉H₁₁BCl₂O₃ | [4][5] |

| Molecular Weight | 248.90 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,4-Dichloro-5-propoxyphenylboronic acid | [4] |

| Purity (Typical) | ≥98% | [5] |

| InChI Key | IGWAPOTUMUZOAX-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCCOC1=CC(B(O)O)=C(Cl)C=C1Cl | [5] |

| Calculated LogP | 1.462 | [4] |

| Calculated Polar Surface Area | 49.69 Ų | [4] |

Section 2: Structural Characteristics and Inferred Physical Properties

While specific experimental data for properties like melting point and solubility are not widely published for this exact molecule, we can deduce its likely behavior by examining its structure and data from analogous compounds.

Solid-State Properties and Melting Point

Arylboronic acids are typically high-melting crystalline solids.[3] This is due to extensive intermolecular hydrogen bonding between the B(OH)₂ groups, which often leads to the formation of dimeric structures in the crystal lattice.[6]

-

Analog Comparison: For instance, 2,4-Dichlorophenylboronic acid, which lacks the C5-propoxy group, has a reported melting point of 246-249 °C.[7]

-

Predicted Behavior: The presence of the flexible n-propoxy chain on this compound may slightly disrupt the efficiency of crystal packing compared to its less-substituted analog. This could result in a slightly lower melting point . However, it is expected to remain a high-melting solid, likely in the 220-250 °C range . Precise determination requires experimental analysis via Differential Scanning Calorimetry (DSC).

Solubility Profile

The solubility of boronic acids is a critical parameter for both synthetic reactions and formulation.

-

General Trends: Phenylboronic acid itself has low solubility in water (10 g/L at 20 °C) and is generally insoluble in nonpolar solvents like benzene, but soluble in polar organic solvents such as methanol and diethyl ether.[8][9]

-

Structural Influence: The subject molecule possesses two chlorine atoms and a propoxy group, significantly increasing its lipophilicity compared to unsubstituted phenylboronic acid.

-

Predicted Solubility:

-

Aqueous Solubility: Expected to be very low due to the hydrophobic nature of the dichloropropoxy-phenyl moiety.

-

Organic Solubility: It is predicted to have good solubility in polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO), which are common media for Suzuki couplings. Solubility is also expected in alcohols like methanol and ethanol.

-

It is noteworthy that the apparent solubility of boronic acids can be complicated by their potential to form complexes with diols. For example, formulation specialists have increased the aqueous solubility of the drug Velcade® (bortezomib) by lyophilizing it with mannitol, a sugar alcohol.[10]

Stability and the Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating or when stored in a dry atmosphere, to form a cyclic trimeric anhydride known as a boroxine.[3][8]

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

This equilibrium is crucial for researchers to understand. The formation of boroxine alters the molecular weight and can lead to inconsistencies in reaction stoichiometry if not accounted for.[11] Fortunately, the hydrolysis of boroxines back to the monomeric boronic acid is typically very rapid in the presence of water.[11][12] Therefore, using aqueous or protic co-solvents in reactions often ensures the active monomeric species is present.[11]

Another potential instability pathway is protodeboronation, the cleavage of the C-B bond, which can occur under certain aqueous pH conditions.[13]

Section 3: A Validated Workflow for Experimental Characterization

To move from prediction to certainty, a systematic experimental evaluation is required. The following workflow represents a robust, self-validating approach to characterizing the physical properties of this compound or any new boronic acid derivative. The causality for each technique's inclusion is paramount.

Caption: Experimental workflow for the physical characterization of a novel boronic acid.

Step-by-Step Methodologies

-

Thermal Analysis (DSC & TGA):

-

Causality: These techniques provide primary data on thermal transitions and stability. For boronic acids, they offer a unique diagnostic tool.

-

Protocol:

-

TGA (Thermogravimetric Analysis): Heat a 5-10 mg sample from 25 °C to 600 °C at 10 °C/min under a nitrogen atmosphere. A distinct mass loss event corresponding to the loss of water molecules prior to decomposition is strong evidence of boroxine formation.[12] The percentage mass loss can be stoichiometrically correlated to validate the process.

-

DSC (Differential Scanning Calorimetry): Heat a 2-5 mg sample under nitrogen at 10 °C/min. This will reveal a sharp endotherm for the melting point (Tₘ) and can also indicate the onset of decomposition. The sharpness of the peak provides an indication of sample purity.

-

-

-

X-Ray Crystallography:

-

Causality: This is the unequivocal method for determining the three-dimensional structure in the solid state. It validates the molecular connectivity and reveals the intermolecular forces (e.g., hydrogen bonding) that govern physical properties like melting point.[12]

-

Protocol:

-

Grow single crystals of the compound, typically by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the structure to obtain precise bond lengths, angles, and crystal packing information.

-

-

-

Spectroscopic Analysis:

-

Causality: A suite of spectroscopic techniques confirms the molecular structure and purity in a manner complementary to diffraction.

-

Protocols:

-

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H & ¹³C NMR: Acquire standard spectra to confirm the organic scaffold (propoxy group, aromatic protons, etc.).

-

¹¹B NMR: This is essential for boronic acids. A single, relatively broad peak is expected for the tricoordinate boron atom, typically in the range of δ 28-34 ppm.[14]

-

-

FT-IR Spectroscopy: Analyze a solid sample (e.g., using an ATR accessory). Key expected absorbances include a broad O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), and C-Cl stretches in the fingerprint region.[15][16]

-

-

Section 4: Impact of Physical Properties on Application

The physical properties detailed above are not abstract values; they have direct consequences for the utility of this compound in research and development.

-

Synthesis (Suzuki-Miyaura Coupling):

-

Solubility: Inadequate solubility of the boronic acid in the reaction solvent can lead to slow reaction rates and incomplete conversions. The choice of solvent (e.g., THF, dioxane, DMF) must be guided by the compound's solubility profile.

-

Stability: The equilibrium with the boroxine means that precise stoichiometry requires careful consideration. While often inconsequential in the presence of water, in anhydrous reactions, using the boronic acid "as is" without accounting for potential boroxine content can lead to using less than the intended molar equivalent, impacting yield and reproducibility.[11]

-

-

Drug Development and Formulation:

-

Purity & Melting Point: A sharp, high melting point is a primary indicator of purity, which is a non-negotiable requirement for active pharmaceutical ingredients (APIs).

-

Solid Form: The existence of different crystalline forms (polymorphs) could drastically alter properties like solubility and dissolution rate, which in turn affect bioavailability. Characterization by X-ray diffraction and DSC is critical to identify and control the solid form.

-

Aqueous Solubility & Stability: The low predicted aqueous solubility and potential for protodeboronation under certain pH conditions are significant hurdles for formulation. Strategies such as complexation (e.g., with cyclodextrins or diols) or formulation as a boronic ester prodrug might be necessary to develop a viable drug product.[10]

-

Conclusion

This compound is a valuable chemical entity whose practical utility is intrinsically linked to its physical properties. This guide has established its core identity and provided a predictive framework for its key physical characteristics based on established chemical principles and analog data. More importantly, it has laid out a robust, causality-driven workflow for the experimental determination of these properties. For the researcher in synthesis or the scientist in drug development, a thorough understanding of the melting point, solubility, and particularly the dynamic boroxine equilibrium is essential for achieving reliable, reproducible results and for intelligently designing next-generation molecules and materials.

References

- Comptes Rendus Chimie. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid.

-

GlobalChemMall. This compound. Available at: [Link]

- Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

-

Wikipedia. Phenylboronic acid. Available at: [Link]

-

Wikipedia. Boronic acid. Available at: [Link]

-

PubMed. Properties of a model aryl boronic acid and its boroxine. Available at: [Link]

-

San Diego State University. 11B NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. Current wide and important applications of boronic acids. Available at: [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

-

ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available at: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

-

DSpace@MIT. Catalytic and Biological Applications of Benzoxaborolones. Available at: [Link]

-

ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Available at: [Link]

-

Royal Society of Chemistry. Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Available at: [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

-

National Institutes of Health (NIH). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

-

National Institutes of Health (NIH). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]

-

RSC Publishing. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Available at: [Link]

-

PubMed. Arylboronic acid chemistry under electrospray conditions. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. globalchemmall.com [globalchemmall.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 2,4-二氯苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (2,4-Dichloro-5-propoxyphenyl)boronic acid in Advanced Organic Synthesis

[1]

Introduction: The "Ortho-Effect" Challenge

(2,4-Dichloro-5-propoxyphenyl)boronic acid is a specialized organoboron reagent used primarily to introduce the 2,4-dichloro-5-propoxyphenyl moiety into bioactive small molecules.[1] This specific substitution pattern is highly relevant in medicinal chemistry, particularly for:

-

Kinase Inhibitors: The 2,4-dichloro motif provides metabolic stability and halogen bonding capability, while the 5-propoxy tail is often employed to fill hydrophobic pockets (e.g., the "back pocket" of ATP binding sites) or adjust LogP.[1]

-

Agrochemicals: Poly-chlorinated aromatics are common pharmacophores in fungicides and herbicides due to their persistence and specific receptor binding.[1]

Technical Profile & Reactivity

This reagent presents a classic "Ortho-Substituted/Electron-Deficient" coupling challenge.[1]

-

Steric Hindrance: The chlorine atom at the C2 position (ortho to boron) creates significant steric bulk, retarding the transmetallation step in Suzuki-Miyaura couplings.[1]

-

Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms (inductive effect) makes the C-B bond more polarized but also susceptible to protodeboronation under basic conditions, especially before transmetallation can occur.[1]

This guide provides optimized protocols to overcome these specific barriers, moving beyond "standard" conditions to ensure high yields.

Core Application: Sterically Demanding Suzuki-Miyaura Coupling[1][2]

The primary application is the formation of biaryl C-C bonds.[1] Standard protocols (e.g., Pd(PPh3)4, Na2CO3) often result in low yields (<40%) for this substrate due to the competing protodeboronation driven by the ortho-chloro substituent.

Mechanistic Insight: The Transmetallation Bottleneck

In the catalytic cycle, the transmetallation of the organic group from Boron to Palladium is the rate-determining step for sterically hindered substrates. The 2-chloro substituent clashes with the ligands on the Palladium center.[1]

Solution: Use Electron-Rich, Bulky Phosphine Ligands (e.g., SPhos, XPhos). These ligands facilitate oxidative addition and, crucially, create a flexible pocket that accommodates the ortho-substituted boronic acid during transmetallation.[1]

Visualization: Optimized Reaction Pathway

Figure 1: The catalytic cycle highlights Transmetallation as the critical failure point due to the 2-Cl steric clash, necessitating specific ligand choices.

Experimental Protocols

Protocol A: The "Buchwald-Type" High-Yield Method

Recommended for valuable intermediates where yield is critical.[1]

Rationale: This protocol utilizes SPhos , a ligand specifically designed to couple ortho-substituted boronic acids.[1] Potassium phosphate is used as a mild base to minimize deboronation.[1]

Materials:

-

This compound: 1.0 equiv[1]

-

Aryl Halide (Bromide preferred): 1.0 equiv[1]

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 Precatalyst (2 mol%)[1]

-

Base: K3PO4 (Tribasic potassium phosphate): 2.0 equiv[1]

-

Solvent: Toluene : Water (10:1 ratio)[1]

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 298 mg), and K3PO4 (2.0 mmol, 424 mg).

-

Catalyst Addition: Add SPhos Pd G2 precatalyst (0.02 mmol, ~14 mg).

-

Note: If using Pd(OAc)2/SPhos, premix them in a small amount of solvent for 5 mins before adding.

-

-

Solvent: Add Toluene (4 mL) and degassed Water (0.4 mL).

-

Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes. Seal the vial.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Conversion to Potassium Trifluoroborate (Stability Enhancement)

Recommended for long-term storage or if the boronic acid degrades during slow reactions.[1]

Boronic acids with electron-withdrawing groups can dehydrate to boroxines or deboronate.[1] Converting to the trifluoroborate salt creates a shelf-stable, crystalline solid that releases the active boronic acid slowly in situ.[1]

Reaction Scheme:

Procedure:

-

Dissolve this compound (1 g) in Methanol (5 mL).

-

Add a saturated aqueous solution of KHF2 (Potassium bifluoride) (3.5 equiv) dropwise at 0°C.

-

Stir vigorously for 1 hour at RT. A white precipitate should form.[1]

-

Concentrate the mixture to remove MeOH.[1]

-

Filter the solid and wash with minimal ice-cold water, then Acetone/Ether to remove inorganic salts.[1]

-

Dry under vacuum.[1] The resulting Potassium (2,4-dichloro-5-propoxyphenyl)trifluoroborate is stable at room temperature for months.[1]

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Protodeboronation (Loss of Boron) | Switch base to K3PO4 or CsF .[1] Reduce water content (use anhydrous Dioxane).[1] Lower temp to 60°C. |

| No Reaction | Oxidative Addition Failure | If coupling partner is an Aryl Chloride, switch to XPhos or RuPhos ligands.[1] Increase Temp to 100°C. |

| Homocoupling (Ar-Ar) | Oxygen in system | Rigorous degassing is required.[1] Ensure Argon atmosphere is maintained. |

| Boronic Acid Insolubility | Hydrophobic Propoxy Group | Use a co-solvent system like THF/Water or DME/Water instead of Toluene.[1] |

Decision Tree for Ligand Selection

Figure 2: Ligand selection strategy based on the electrophile coupling partner.

References

-

Suzuki-Miyaura Coupling Mechanism & Ligand Effects

-

Protodeboronation of Poly-halogenated Boronic Acids

-

Preparation of Potassium Trifluoroborates

-

Applications of SPhos in Sterically Hindered Couplings

Sources

The Strategic deployment of (2,4-Dichloro-5-propoxyphenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors

Introduction: A Versatile Building Block for Targeted Therapeutics

(2,4-Dichloro-5-propoxyphenyl)boronic acid has emerged as a pivotal structural motif in modern medicinal chemistry, particularly in the design and synthesis of targeted cancer therapies. Its unique electronic and steric properties make it an invaluable building block for constructing complex molecular architectures, most notably the diaryl ether and biaryl scaffolds found at the core of numerous kinase inhibitors. This application note provides a comprehensive overview of the utility of this specialized boronic acid, detailing its application in the synthesis of potent therapeutic agents and providing robust protocols for its use in key synthetic transformations.

Boronic acids and their derivatives have seen a surge in interest within the pharmaceutical industry due to their versatile reactivity and biological significance.[1] Several boron-containing drugs have received FDA approval, highlighting the therapeutic potential of this class of compounds.[2] The focus of this guide, this compound, is particularly noteworthy for its role in the synthesis of multi-targeted tyrosine kinase inhibitors, which have shown significant promise in the treatment of various cancers.[3]

Core Application: Synthesis of Diaryl Ether-Based Kinase Inhibitors

A primary application of this compound is in the formation of diaryl ether linkages through copper-catalyzed Chan-Lam coupling reactions.[4][5][6] This transformation is a cornerstone in the synthesis of a class of kinase inhibitors that target critical signaling pathways in cancer cells. The 2,4-dichloro substitution pattern on the phenyl ring of the boronic acid plays a crucial role in modulating the electronic properties of the resulting diaryl ether, often enhancing the inhibitory activity of the final compound. The 5-propoxy group can provide additional hydrophobic interactions within the kinase active site, further contributing to binding affinity.

A prime example of the strategic use of this building block is in the synthesis of Foretinib, a potent inhibitor of MET, RON, and VEGF receptors. While the detailed synthesis of Foretinib is proprietary, the key diaryl ether linkage can be conceptually formed via a Chan-Lam coupling between this compound and a suitable phenolic precursor.

Experimental Protocol: Chan-Lam Coupling for Diaryl Ether Synthesis

This protocol provides a generalized yet detailed procedure for the copper-catalyzed Chan-Lam O-arylation using this compound and a generic phenolic coupling partner. The conditions outlined below are based on established methodologies for diaryl ether synthesis and should be optimized for specific substrates.[7][8]

Reaction Scheme:

Caption: General scheme for Chan-Lam diaryl ether synthesis.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Supplier |

| This compound | 871329-64-5 | 248.89 | Major Suppliers |

| Phenolic Substrate (e.g., Foretinib precursor) | Varies | Varies | Custom Synthesis |

| Copper(II) Acetate (Cu(OAc)2) | 142-71-2 | 181.63 | Standard Suppliers |

| Triethylamine (Et3N) or Pyridine | 121-44-8 | 101.19 | Standard Suppliers |

| Dichloromethane (DCM) or Toluene | 75-09-2 | 84.93 | Standard Suppliers |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | Standard Suppliers |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv.), this compound (1.2-1.5 equiv.), and copper(II) acetate (1.0-2.0 equiv.).

-

Solvent and Base Addition: Suspend the solids in a suitable solvent such as dichloromethane (DCM) or toluene (approximately 0.1 M concentration of the limiting reagent). Add a suitable base, such as triethylamine or pyridine (2.0-3.0 equiv.).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired diaryl ether.

Alternative Application: Suzuki-Miyaura Coupling for Biaryl Synthesis

In addition to diaryl ether formation, this compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[9] This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of kinase inhibitors that possess a biaryl core.

Workflow for Suzuki-Miyaura Coupling:

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Chan-Lam Coupling | Inefficient catalyst turnover or decomposition of boronic acid. | Use a stoichiometric amount of Cu(OAc)2. Add molecular sieves to remove water. Try a different copper source or ligand. |

| Incomplete Reaction in Suzuki Coupling | Deactivation of the palladium catalyst. Poor solubility of reagents. | Use a more robust phosphine ligand. Degas the solvent thoroughly. Use a different solvent system (e.g., dioxane/water). |

| Side Product Formation | Homocoupling of the boronic acid. Hydrolysis of the aryl halide. | Lower the reaction temperature. Use a milder base. Add the boronic acid slowly to the reaction mixture. |

Conclusion: An Enabling Reagent in Drug Discovery

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of diaryl ether and biaryl cores of kinase inhibitors has significantly contributed to the development of novel targeted therapies. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key reagent in their drug discovery and development endeavors. Careful optimization of reaction conditions, guided by the principles outlined herein, will be paramount to achieving successful synthetic outcomes.

References

- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.

- Sawant, D. N., & Wagh, A. B. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(11), 5968–5975.

-

Chan–Lam coupling. (2023, December 2). In Wikipedia. [Link]

- Qiu, G., et al. (2018). CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides. Applied Organometallic Chemistry, 32(7), e4369.

-

Llorens, L. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Retrieved January 31, 2026, from [Link]

- Exelixis, Inc. (2016). A kind of preparation method of tyrosine kinase inhibitor Foretinib. CN105218445B.

- Hutchison China Meditech Limited. (2021).

- The University of Akron. (2018). Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. WO2018106336A1.

- Ribeiro, C., et al. (2019).

- Rao, K. S., & Wu, T.-S. (2012). Chan-Lam coupling reactions: Synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754.

- Janssen Pharmaceutica Nv. (2020). Processes and intermediates for preparing a btk inhibitor. WO2020234381A1.

- Cwik, A., Hell, Z., & Figueras, F. (2005). Suzuki–Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide. Organic & Biomolecular Chemistry, 3(23), 4307–4309.

- Halford-McGuff, J. M., et al. (2022). Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. Chemistry – A European Journal, 28(61), e202202235.

- Reddy, L. A. (2013).

- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.

- Ashworth, I. W., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1801–1808.

- Novartis Ag. (2011).

- Liu, T., & Shen, Q. (2011). Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent. Organic Letters, 13(9), 2342–2345.

- Yang, F., Zhu, M., Zhang, J., & Zhou, H. (2018). Synthesis of biologically active boron-containing compounds. MedChemComm, 9(2), 201–211.

Sources

- 1. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 3. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: (2,4-Dichloro-5-propoxyphenyl)boronic acid as a Strategic Building Block for Modern Biaryl Synthesis

Introduction: The Architectural Importance of Biaryl Motifs and the Role of Substituted Phenylboronic Acids

In the landscape of modern drug discovery and development, the biaryl scaffold stands out as a "privileged structure," a recurring molecular framework found in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic connection of two aryl rings provides a semi-rigid backbone that can be precisely decorated with functional groups to optimize interactions with biological targets, such as enzymes and receptors. This structural motif is central to drugs targeting a wide array of diseases. The synthesis of these vital structures has been revolutionized by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly powerful and widely adopted method.[2]

At the heart of the Suzuki-Miyaura reaction is the organoboron reagent, typically a boronic acid. These compounds are valued for their stability, generally low toxicity, and functional group tolerance, making them indispensable tools for medicinal chemists.[3] This guide focuses on a specific, highly functionalized building block: (2,4-Dichloro-5-propoxyphenyl)boronic acid . The unique substitution pattern of this reagent—featuring two chlorine atoms and a propoxy group—offers a strategic advantage. These substituents can significantly influence the resulting biaryl's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences, which are critical determinants of a drug candidate's ultimate success.

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, field-tested protocols for effectively utilizing this compound in the synthesis of complex biaryl systems.

Physicochemical Properties of this compound

A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1256346-45-8 | [4][5] |

| Molecular Formula | C₉H₁₁BCl₂O₃ | [4] |

| Molecular Weight | 248.90 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CCCOC1=CC(B(O)O)=C(C=C1Cl)Cl | [5] |

| Appearance | Typically a white to off-white solid | General Knowledge |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the cornerstone reaction for leveraging this compound to form new carbon-carbon bonds, creating the target biaryl structure.[6] The reaction facilitates the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle, which is widely accepted, involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2,4-dichloro-5-propoxyphenyl moiety) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center (Ar¹ and Ar²) couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Disclaimer: This protocol is a representative example. Optimal conditions may vary depending on the specific aryl halide used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reagents:

-

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon gas line with a manifold

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Step-by-Step Procedure

-

Inert Atmosphere Preparation: Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol) to the Schlenk flask containing a stir bar.

-

Degassing: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed solvent (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe.

-

Reaction: Place the flask in the preheated oil bath (e.g., 80-100 °C) and stir vigorously for the specified time (typically 4-18 hours).[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

-

Caption: A typical workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Causality Behind Experimental Choices: Field-Proven Insights

A robust protocol is more than a list of steps; it's a system where each component is chosen for a specific reason.

-

The Catalyst and Ligand System: While many palladium sources work, catalysts bearing bulky, electron-rich phosphine ligands (like the dppf in Pd(dppf)Cl₂) are often superior.[8] These ligands promote the crucial oxidative addition step, especially with less reactive aryl chlorides, and facilitate the reductive elimination step to release the sterically demanding biaryl product.[9] For particularly challenging couplings, specialized ligands may be required.

-

The Role of the Base: The base is not merely a spectator. It plays a critical role in activating the boronic acid by forming a more nucleophilic "ate" complex ([ArB(OH)₃]⁻), which accelerates the transmetalation step.[10] The choice of base is crucial; inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for their efficacy and good functional group compatibility.[7]

-

The Solvent System: The solvent must solubilize both the organic and inorganic components of the reaction. A mixture of an organic solvent like dioxane or toluene with water is common.[11] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Hypothetical Optimization Table

To illustrate the process of optimization, consider the coupling of this compound with 4-bromoanisole.

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |

| 2 | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |

| 3 | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 95 |

| 4 | NiCl₂(dppp) (5) | K₃PO₄ | Toluene | 100 | 18 | 55[12] |

This table is illustrative. Yields are hypothetical and intended to demonstrate optimization principles. As shown, moving to a more advanced catalyst system (Entry 3) can improve yield and reduce reaction time. Nickel catalysts can also be an economical alternative, though they may have a different substrate scope.[12]

Significance in Drug Development

The true value of this compound lies in the molecular properties it imparts to the final biaryl product.

-

Modulation of Lipophilicity: The two chlorine atoms and the propoxy group significantly increase the lipophilicity (LogP) of the molecule. This is a critical parameter in drug design, influencing membrane permeability, plasma protein binding, and overall pharmacokinetics.

-

Metabolic Blocking: The chlorine atoms can serve as "metabolic blockers." By occupying positions on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes, they can increase the metabolic stability and half-life of a drug candidate.

-

Vectorial Control of Conformation: The substitution pattern dictates the spatial arrangement of the two aryl rings. This conformational control is essential for achieving a precise fit within the binding pocket of a target protein, thereby enhancing potency and selectivity.

-

Boron as a Pharmacophore: Beyond its role as a synthetic intermediate, the boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[10][13] The boron atom can form reversible covalent bonds with serine or threonine residues in enzyme active sites, leading to potent inhibition.[14] This dual utility makes boron-containing compounds an area of intense research.[15][16]

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of complex biaryl molecules. Its utility is maximized through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can efficiently construct novel biaryl scaffolds. The specific substituents on this boronic acid provide medicinal chemists with a powerful tool to fine-tune the critical drug-like properties of their lead compounds, accelerating the journey from initial concept to potential therapeutic agent.

References

-

Martins, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5803. Available from: [Link]

-

Barreiro, E. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]

-

GlobalChemMall. (n.d.). This compound. GlobalChemMall. Available from: [Link]

-

Various Authors. (n.d.). Synthesis of Biaryls. ResearchGate. Available from: [Link]

-

Yilmaz, F., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(59), 37535-37548. Available from: [Link]

-

Various Authors. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]

-

Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(4), 723-734. Available from: [Link]

-

Various Authors. (n.d.). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... ResearchGate. Available from: [Link]

-

Cmoch, P., et al. (2011). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. ISRN Organic Chemistry. Available from: [Link]

-

Le-Deyme, M., et al. (2021). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 11(12), 1475. Available from: [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available from: [Link]

-

Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ACS Omega, 7(17), 14379-14415. Available from: [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2248-2256. Available from: [Link]

-

Appoh, F. E., et al. (2022). Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions. ChemistryOpen, 11(9), e202200115. Available from: [Link]

-

Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular. Available from: [Link]

-

Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Scilit. Available from: [Link]

-

Singh, S., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(18), 6667. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. nbinno.com [nbinno.com]

- 4. globalchemmall.com [globalchemmall.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

Troubleshooting & Optimization

Technical Support Center: (2,4-Dichloro-5-propoxyphenyl)boronic Acid

Status: Operational Topic: Stability & Protodeboronation Troubleshooting Ticket ID: CHEM-SUP-24D5P-001

Executive Summary & Molecule Profile

User Advisory: You are likely accessing this guide because you are observing low yields, unexpected byproducts, or disappearing starting material during the cross-coupling of (2,4-Dichloro-5-propoxyphenyl)boronic acid .

This specific boronic acid is classified as a Type II Instability Substrate . The presence of electron-withdrawing chlorine atoms at the ortho (C2) and para (C4) positions relative to the boron atom creates a "perfect storm" for protodeboronation —the hydrolytic cleavage of the C–B bond to yield the deboronated byproduct, 2,4-dichloro-1-propoxybenzene .

Structural Vulnerability Analysis

| Feature | Position (Rel. to B) | Electronic Effect | Consequence |

| Boronic Acid | C1 | Lewis Acidic | Susceptible to nucleophilic attack by base ( |

| Chlorine | C2 (Ortho) | -I (Inductive Withdrawal) | Critical Risk: Stabilizes the developing negative charge on C1 during cleavage; increases Lewis acidity of Boron. |

| Chlorine | C4 (Para) | -I (Inductive Withdrawal) | Further stabilizes the transient aryl anion intermediate. |

| Propoxy | C5 (Meta) | +R (Resonance) | Ineffective: Being meta to the boron, the resonance donation cannot stabilize the electron-deficient C1 center. |

The Mechanism: Why This Reaction Fails

To fix the problem, you must understand the enemy. Protodeboronation in this substrate is not random; it is a base-catalyzed cascade driven by the stability of the resulting aryl anion.

Pathway Visualization

The following diagram illustrates the specific failure mode for this compound under basic Suzuki conditions.

Caption: Figure 1. Base-catalyzed protodeboronation pathway.[1][2][3][4] The electron-withdrawing chlorines stabilize the "Anion" intermediate, dramatically accelerating the reaction rate compared to phenylboronic acid.

Troubleshooting Guide

Select the scenario that best matches your observation.

Scenario A: "My Suzuki coupling yield is <30%, and I see a non-polar spot on TLC."

Diagnosis: Competitive protodeboronation is faster than the transmetalation step. Root Cause: The concentration of the "ate" complex is too high, or the transmetalation is too slow.

Corrective Actions:

-

Switch to "Slow-Release" Protocol:

-

Why: Keeps the free boronic acid concentration low, favoring the catalyst cycle over the second-order decomposition pathway.

-

How: Do not dump all reagents at once. Dissolve the boronic acid in solvent and add it dropwise to the reaction mixture over 1-2 hours using a syringe pump.

-

-

Change the Base:

-

Avoid: Strong bases like

or -

Use: Anhydrous weak bases such as KF or CsF in dry solvents (THF or Dioxane). Fluoride activates the boron without generating high concentrations of the unstable hydroxy-boronate species.

-

-

Boost Transmetalation:

-

Use a catalyst system with high turnover frequency (TOF) to "catch" the boronic acid before it decomposes.

-

Recommendation:Pd(OAc)2 + SPhos or XPhos . These bulky, electron-rich ligands accelerate oxidative addition and transmetalation.

-

Scenario B: "The starting material degrades during storage."

Diagnosis: Auto-catalytic deboronation due to moisture. Root Cause: Boronic acids are Lewis acids; they absorb atmospheric water. In the presence of even trace impurities, this leads to slow hydrolysis.

Corrective Actions:

-

Convert to MIDA Boronate:

-

Why: The N-Methyliminodiacetic acid (MIDA) ester locks the boron into a sp3 hybridized state, removing its Lewis acidity and rendering it immune to hydrolysis until released.

-

Protocol: Reflux the boronic acid with MIDA in Toluene/DMSO to form the stable solid.

-

-

Cold/Dry Storage: Store under Argon at -20°C. Never store in a vial with a loose cap on the benchtop.

Standardized QC Protocol: Stability Stress Test

Before committing valuable GMP starting materials, run this 2-hour stress test to determine the "Half-Life" of your batch under reaction conditions.

Objective: Quantify the rate of protodeboronation (

Materials:

-

This compound (10 mg)

-

Internal Standard: 1,3,5-Trimethoxybenzene (5 mg)

-

Solvent:

(4:1) -

Base:

(2 equiv)

Step-by-Step Workflow:

-

Baseline: Dissolve Boronic Acid and Internal Standard in THF-

. Take a -

Initiation: Add the base dissolved in

to the NMR tube. Shake vigorously. -

Monitoring: Heat the NMR tube to 60°C (simulating reaction temp).

-

Data Collection: Acquire spectra every 15 minutes for 2 hours.

-

Analysis: Plot

vs. Time.-

Result: If degradation > 50% within 30 mins, Standard Suzuki conditions will fail. You must use anhydrous fluoride conditions or MIDA boronates.

-

Frequently Asked Questions (FAQs)

Q1: Can I use the Pinacol ester (Bpin) instead to stop this?

-

Answer: Generally, yes, but with a caveat. While Bpin esters are more stable to hydrolysis than free acids, the transmetalation step in Suzuki coupling usually requires hydrolysis to the acid (or an activated oxo-species) first. Under the basic conditions required to activate the Bpin, you may generate the same unstable intermediate. MIDA boronates are a superior choice for this specific polychlorinated substrate.

Q2: I see a peak at mass (M-H) in my LCMS. Is this the product?

-

Answer: No. In negative mode ESI, boronic acids often show

. However, if you see a mass corresponding to the loss of

Q3: Why does the 2-position chlorine matter so much?

-

Answer: It is the "Ortho Effect." While steric hindrance usually slows reactions, here the electronic withdrawal (-I) effect dominates. It pulls electron density from the C-B bond, making the boron extremely "thirsty" for the base (OH-). Once the base attaches, the C-B bond becomes weak, and the 2-Cl stabilizes the negative charge that is left behind on the ring.

References

-

Mechanism of Protodeboronation: Cox, P. A., et al. (2010).[1] "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 132(31), 10891–10902.

-

Stability of Poly-halogenated Boronic Acids: Gonzalez, J. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(32), 11135–11145.

-

Slow-Release Strategy (MIDA Boronates): Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.

-

Anhydrous Fluoride Activation: Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054.

Sources

Technical Support Center: Reaction Kinetics Optimization for (2,4-Dichloro-5-propoxyphenyl)boronic acid

Ticket ID: #BOR-24DC-5P-KIN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric Hindrance and Protodeboronation in Suzuki-Miyaura Coupling[1]

Executive Technical Summary

You are encountering kinetic limitations with (2,4-Dichloro-5-propoxyphenyl)boronic acid . This molecule presents a classic "push-pull" conflict in palladium-catalyzed cross-coupling:

-

Steric Hindrance (The Kinetic Wall): The chlorine atom at the ortho (C2) position imposes significant steric strain during the transmetallation step. Standard ligands (like PPh3) often fail to create a sufficiently open active site on the palladium center to accommodate this bulk.

-

Electronic Instability (The Thermodynamic Trap): The electron-withdrawing nature of the two chlorine atoms (C2, C4) renders the carbon-boron bond electron-deficient. While this theoretically accelerates transmetallation, it drastically increases the rate of protodeboronation (hydrolysis of the C-B bond) under basic conditions, leading to the formation of the byproduct 1,3-dichloro-4-propoxybenzene.

The Solution Strategy: You must accelerate the productive reaction (transmetallation) using bulky, electron-rich ligands while simultaneously suppressing the side reaction (protodeboronation) by modulating the base strength and water content.

Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely facing a Transmetallation Bottleneck . In the Suzuki catalytic cycle, the reaction of the boronate species with the oxidative addition complex (L-Pd(II)-Ar-X) is the rate-determining step for ortho-substituted boronic acids. If the ligand on the Palladium is not bulky enough to facilitate the release of the product, or if it forms a resting state that is too stable, the cycle arrests.

Corrective Action: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

-

Recommendation: SPhos or XPhos .

-

Mechanism: These ligands possess a unique architecture. The bottom phenyl ring provides steric bulk that forces the active Pd species into a mono-ligated state [L-Pd(0)], which is highly active. The electron-rich dicyclohexylphosphino group accelerates the oxidative addition, while the bulk facilitates the difficult transmetallation of your ortho-chloro substrate.

-

Alternative: P(t-Bu)3 (using Pd(P(t-Bu)3)2) is also exceptionally effective for sterically demanding couplings.

Q2: I see a significant amount of "de-boronated" starting material (1,3-dichloro-4-propoxybenzene). How do I stop this?

Diagnosis: Base-Catalyzed Protodeboronation . Your boronic acid is electron-poor. In the presence of strong bases (like carbonate or hydroxide) and water, the equilibrium favors the formation of the boronate anion [Ar-B(OH)3]-. While this anion is necessary for reaction, it is also the species that undergoes hydrolysis.

Corrective Action:

-

Lower the Base Strength: Switch from

or -

Control Water: Move to an anhydrous system. Use Dioxane/Toluene with Anhydrous

.-

Note: Suzuki coupling strictly requires a trace of water or a Lewis base to activate the boron. In "anhydrous" protocols, the water trapped in the lattice of the base or trace moisture in the solvent is often sufficient. Do not add bulk water.[2]

-

Q3: The propoxy chain seems to cause solubility issues in pure aqueous systems. What solvent system is ideal?

Diagnosis: Phase Transport Limitation . The lipophilic propoxy chain and dichloro core make your molecule poorly soluble in water, while the boronic acid moiety struggles in non-polar hexanes.

Corrective Action: Use a Miscible Organic/Aqueous Mixture or a Phase Transfer Catalyst .

-

System A (Homogeneous): DME (Dimethoxyethane) / Water (4:1) or 1,4-Dioxane / Water (4:1) . DME is excellent for solvating both the lipophilic aryl halide and the polar boronate species.

-

System B (Biphasic): Toluene with TBAB (Tetrabutylammonium bromide) . The TBAB acts as a phase transfer catalyst, bringing the hydroxide/carbonate anions into the organic layer to activate the boronic acid in situ, keeping the bulk concentration of the reactive boronate anion low (which helps reduce protodeboronation).

Diagnostic Workflows (Visualized)

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose the specific kinetic failure mode of your experiment.

Caption: Decision matrix for diagnosing kinetic failures based on crude reaction mixture analysis.

Figure 2: The Kinetic Bottleneck Mechanism